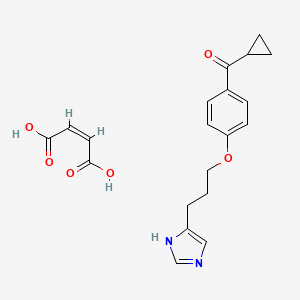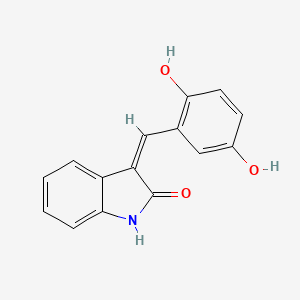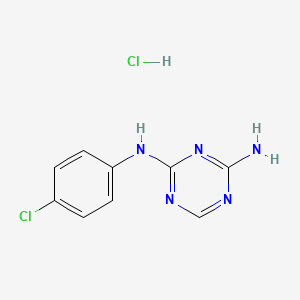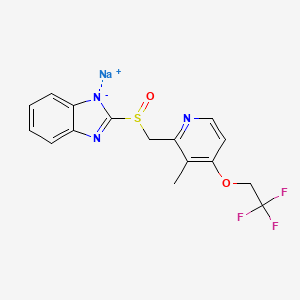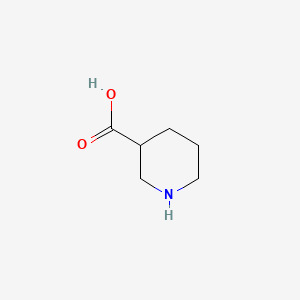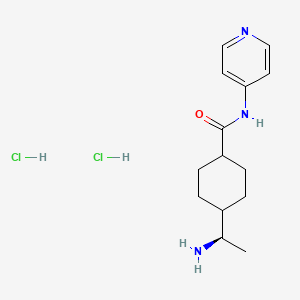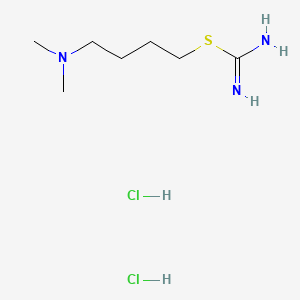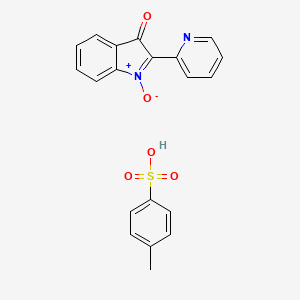
2,2'-Pyridylisatogen tosylate
Vue d'ensemble
Description
2,2’-Pyridylisatogen tosylate, also known as PIT, is a purinergic P2Y receptor ligand . It displays irreversible antagonism at P2Y receptors in some smooth muscles but potentiates responses to ATP in other systems, such as the chick brain recombinant P2Y1 receptor and sympathetic/purinergic nerve stimulation .
Molecular Structure Analysis
The molecular weight of 2,2’-Pyridylisatogen tosylate is 396.42 . Its formula is C13H8N2O2.C7H8O3S . The InChI Key is MMPTYEXNPWSTOR-UHFFFAOYSA-N .Chemical Reactions Analysis
2,2’-Pyridylisatogen tosylate has been reported to display irreversible antagonism at P2Y receptors in some smooth muscles but potentiates responses to ATP in other systems .Applications De Recherche Scientifique
P2Y1 Receptor Antagonism
2,2'-Pyridylisatogen tosylate (PIT) has been shown to antagonize P2Y1 receptor signaling in a non-competitive and concentration-dependent manner without affecting nucleotide binding. This property makes it valuable in studying the human P2Y1 receptor, especially in understanding the mechanism of receptor antagonism (Gao et al., 2004).
Allosteric Modulation of P2Y Receptors
PIT acts as an allosteric modulator of P2Y receptors. It exhibits potentiation of ATP at low concentrations and antagonism at higher concentrations in recombinant P2Y1 receptors, illustrating its unique role in modulating purinergic nerve responses (Spedding et al., 2000).
Neuroprotection Studies
Studies on PIT have revealed its neuroprotective effects. It was found to be effective in protecting against brain lesions in mice, suggesting its potential in neuroprotection research. This characteristic of PIT is attributed to its role as both a P2Y receptor antagonist and a spin trap for free radicals (Menton et al., 2002).
Inhibition of Enzyme Activities in Rat Liver Microsomes
PIT inhibits certain NADPH-linked enzyme activities in microsomes isolated from rat liver. This finding is crucial for understanding the interaction of PIT with liver microsomal enzymes and its potential implications in hepatic pharmacology (Cameron et al., 1985).
Mécanisme D'action
Propriétés
IUPAC Name |
4-methylbenzenesulfonic acid;1-oxido-2-pyridin-2-ylindol-1-ium-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8N2O2.C7H8O3S/c16-13-9-5-1-2-7-11(9)15(17)12(13)10-6-3-4-8-14-10;1-6-2-4-7(5-3-6)11(8,9)10/h1-8H;2-5H,1H3,(H,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMPTYEXNPWSTOR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.C1=CC=C2C(=C1)C(=O)C(=[N+]2[O-])C3=CC=CC=N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2'-Pyridylisatogen tosylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



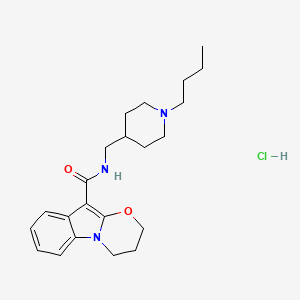

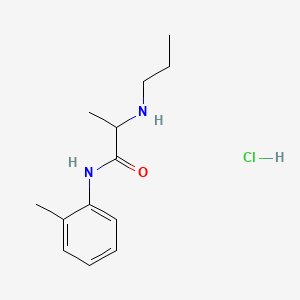
![2-[2-[4-(4-Nitrobenzyloxy)phenyl]ethyl]isothiourea mesylate](/img/structure/B1662221.png)
